2-(3-Thienyl)ethanamine
Overview
Description
2-(3-Thienyl)ethanamine: is an organic compound with the molecular formula C6H9NS . It belongs to the class of heterocyclic amines, specifically containing a thiophene ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Addition: One common method involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and an α-haloketone.
Gas Solid Reaction: Another method includes the dehydrocyanation of the corresponding alpha-aminonitriles or a retro-ene reaction from N-allyl derivatives.
Industrial Production Methods: Industrial production often involves multi-step synthesis, including Friedel-Crafts acylation followed by reduction and nitration .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Thienyl)ethanamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
Chemistry: 2-(3-Thienyl)ethanamine is used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has been studied for its potential antimicrobial and anticancer properties .
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism by which 2-(3-Thienyl)ethanamine exerts its effects involves its interaction with various molecular targets. It can form enamines through the addition of secondary amines, which are important intermediates in organic synthesis . The thiophene ring can participate in various electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Ethylamine (ethanamine): A simpler amine with the formula CH3CH2NH2.
Phenethylamine: Contains a phenyl ring instead of a thiophene ring.
Uniqueness: 2-(3-Thienyl)ethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other amines like ethylamine and phenethylamine .
Properties
IUPAC Name |
2-thiophen-3-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLWIQYRRVBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482771 | |
Record name | 2-(3-Thienyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-67-0 | |
Record name | 2-(3-Thienyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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